1,10-Bis(triethoxysilyl)decane

Übersicht

Beschreibung

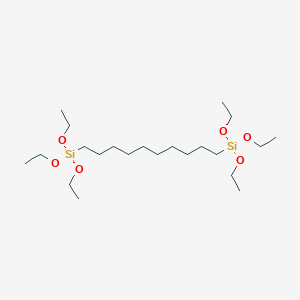

1,10-Bis(triethoxysilyl)decane is an organosilane compound characterized by the presence of two triethoxysilyl groups attached to a decane backbone. This compound is part of a broader class of organosilanes that are widely used in various industrial and scientific applications due to their unique chemical properties, including their ability to form stable bonds with both organic and inorganic materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,10-Bis(triethoxysilyl)decane can be synthesized through a sol-gel process, which involves the hydrolysis and condensation of organosilane precursors. The typical synthetic route includes the reaction of decane with triethoxysilane in the presence of a catalyst such as hydrochloric acid or ammonia. The reaction conditions often involve controlling the temperature and pH to ensure the proper formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the precise control of reactant concentrations, temperature, and catalyst addition to optimize the production efficiency and purity of the compound .

Analyse Chemischer Reaktionen

Hydrolysis and Condensation

The ethoxy (–OC₂H₅) groups undergo hydrolysis in aqueous environments, forming silanol (–SiOH) intermediates. This reaction is pH-dependent and follows first-order kinetics :

Hydrolysis Mechanism:

pH-Dependent Reactivity :

| Condition | Hydrolysis Rate | Dominant Pathway |

|---|---|---|

| Acidic (pH 3–5) | Slow (triethoxy > diethoxy > trimethoxy) | Protonation of alkoxy groups |

| Basic (pH 8–10) | Moderate | Nucleophilic attack by OH⁻ |

Experimental Findings :

-

In acidic conditions (pH 4), hydrolysis of triethoxy groups is 2× slower than trimethoxy analogs .

-

Hydrolysis yields silanol intermediates that condense to form siloxane (Si–O–Si) networks :

Sol-Gel Polymerization

Under acidic or basic catalysis, 1,10-Bis(triethoxysilyl)decane forms polysilsesquioxane xerogels. This process involves:

Reaction Parameters :

| Parameter | Value |

|---|---|

| Catalyst | 1 M HCl |

| Solvent | THF |

| Gelation Time | <10 minutes (0.4 M monomer) |

| Final Structure | Microporous network with BET surface area ~300 m²/g |

Reduction Reactions

The compound can be reduced to 1,10-disiladecane (Si–H terminated) using lithium aluminum hydride (LiAlH₄) :

Key Observations :

Surface Bonding and Crosslinking

The silanol groups form covalent bonds with hydroxylated surfaces (e.g., SiO₂, metals), enhancing adhesion and durability :

Bonding Efficiency :

| Substrate | Bond Density (bonds/nm²) |

|---|---|

| Silica | 4.2 ± 0.3 |

| Titanium | 3.8 ± 0.2 |

Durability Testing :

| Coating Type | Contact Angle (°) after 60 days (pH 4) |

|---|---|

| This compound | 102 ± 2 |

| n-Decyltriethoxysilane | 88 ± 1 |

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Surface Modification

1,10-Bis(triethoxysilyl)decane is categorized as a dipodal silane, which means it has two silicon atoms capable of bonding to surfaces. This characteristic enhances its effectiveness in modifying surfaces to improve their durability and resistance to environmental factors.

Hydrolytic Stability

Research indicates that surfaces treated with dipodal silanes like this compound exhibit improved resistance to hydrolysis compared to those treated with conventional silanes. This stability is crucial in applications where materials are exposed to moisture or harsh chemical environments .

Contact Angle Measurements

Studies have shown that the contact angle measurements of surfaces treated with this silane indicate a relatively stable hydrophobic behavior over time, making it advantageous for applications requiring water repellency .

Nanocomposite Synthesis

This compound plays a significant role in the synthesis of hybrid nanocomposites. It can be utilized in sol-gel processes to create materials that combine organic and inorganic components effectively.

Hybrid Nanocomposites

In one study, a sol-gel approach was employed to synthesize hybrid nanocomposites of iron oxide and bridged polysilsesquioxanes using this compound as a precursor. The resulting materials exhibited uniform dispersion and enhanced mechanical properties without phase separation, showcasing the potential for advanced applications in catalysis and environmental remediation .

Adhesives and Coatings

Due to its ability to improve adhesion between organic polymers and inorganic substrates, this compound is widely used in adhesives and sealants.

Coupling Agent

As a coupling agent, this compound enhances the bonding strength between different materials, which is essential in industries such as automotive and construction where durability is paramount. Its effectiveness in promoting adhesion can lead to improved performance of composite materials under stress .

Coating Applications

In coatings, this compound contributes to the formation of protective layers that resist environmental degradation. Its application can be seen in protective coatings for metals and glass where enhanced durability is desired .

Case Study 1: Surface Treatment

A study investigated the long-term performance of surfaces treated with various silanes, including this compound. The results indicated that while conventional silanes showed significant degradation over time when exposed to saline solutions, the dipodal silane maintained its integrity longer, demonstrating its superior hydrolytic stability .

Case Study 2: Nanocomposite Performance

In another case study focusing on hybrid nanocomposites synthesized with iron oxide using this silane as a precursor, researchers found that the resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional composites. These findings suggest promising applications in fields requiring robust materials such as aerospace and electronics .

Wirkmechanismus

The mechanism of action of 1,10-Bis(triethoxysilyl)decane primarily involves the hydrolysis and condensation of its triethoxysilyl groups. Upon hydrolysis, silanol groups are formed, which can further condense to form siloxane bonds. This process results in the formation of stable, cross-linked networks that enhance the mechanical and chemical properties of the materials in which it is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,2-Bis(triethoxysilyl)ethane

- 1,4-Bis(triethoxysilyl)benzene

- 1,6-Bis(triethoxysilyl)hexane

- 4,4’-Bis(triethoxysilyl)phenyl ether

Uniqueness

1,10-Bis(triethoxysilyl)decane is unique due to its longer decane backbone, which provides greater flexibility and spacing between the triethoxysilyl groups. This structural feature allows for the formation of more extended and flexible siloxane networks compared to shorter-chain analogs. Additionally, the longer backbone can enhance the hydrophobicity and thermal stability of the resulting materials .

Biologische Aktivität

1,10-Bis(triethoxysilyl)decane (TESD) is a silane compound with significant potential in various applications, particularly in materials science and biological fields. This article explores its biological activity, synthesizing findings from diverse research studies and case studies to provide a comprehensive overview of its mechanisms, effects, and potential applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, comprising two triethoxysilyl groups attached to a decane backbone. This configuration allows for versatile interactions with biological systems and materials.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C22H50O6Si2 |

| Molecular Weight | 462.83 g/mol |

| CAS Number | 122185-11-9 |

| Appearance | Colorless liquid |

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular membranes and proteins. The silane groups can facilitate the formation of siloxane networks, which may enhance biocompatibility and stability in biological environments.

Cellular Interaction

Studies have shown that TESD can influence cell adhesion and proliferation. Its silane groups promote the formation of silicate-based matrices that support cellular growth. For instance, in vitro studies demonstrated enhanced fibroblast adhesion on TESD-modified surfaces compared to unmodified controls .

Case Studies

- Antimicrobial Properties : A significant study investigated the antimicrobial efficacy of TESD against various bacterial strains. Results indicated a notable reduction in bacterial viability when TESD was incorporated into polymer matrices used in medical devices .

- Drug Delivery Systems : TESD has been explored as a component in drug delivery systems due to its ability to form stable nanoparticles. These nanoparticles demonstrated controlled release characteristics for therapeutic agents, enhancing the bioavailability of drugs .

- Tissue Engineering : In tissue engineering applications, TESD-modified scaffolds showed improved cell attachment and proliferation rates in comparison to traditional scaffolds. This enhancement is attributed to the hydrophilic nature of the silane groups which facilitate nutrient exchange .

Table 2: Summary of Biological Activities

Applications in Research and Industry

This compound has found applications across various fields due to its unique properties:

- Biomedical Applications : Its biocompatibility makes it suitable for coatings on medical devices and implants.

- Material Science : Used as a coupling agent in composite materials to improve mechanical properties.

- Nanotechnology : Acts as a precursor for silica nanoparticles with potential uses in drug delivery and imaging.

Eigenschaften

IUPAC Name |

triethoxy(10-triethoxysilyldecyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H50O6Si2/c1-7-23-29(24-8-2,25-9-3)21-19-17-15-13-14-16-18-20-22-30(26-10-4,27-11-5)28-12-6/h7-22H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSDUQHQHMZSMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H50O6Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560287 | |

| Record name | 4,4,15,15-Tetraethoxy-3,16-dioxa-4,15-disilaoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122185-11-9 | |

| Record name | 4,4,15,15-Tetraethoxy-3,16-dioxa-4,15-disilaoctadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122185-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,15,15-Tetraethoxy-3,16-dioxa-4,15-disilaoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,16-Dioxa-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.